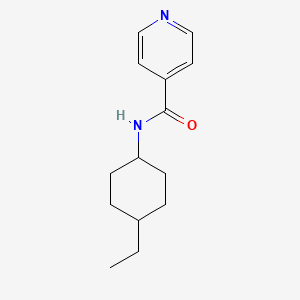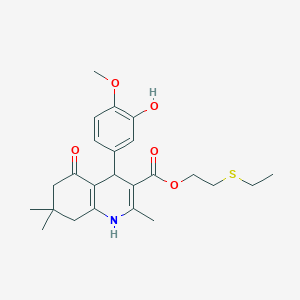
N-(tert-butyl)-3-(2,4,6-trichlorophenoxy)-1-propanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-3-(2,4,6-trichlorophenoxy)-1-propanamine hydrochloride, also known as Propanamine hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-3-(2,4,6-trichlorophenoxy)-1-propanamine hydrochloride hydrochloride is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential treatment for cancer and other diseases.
Biochemical and Physiological Effects
N-(tert-butyl)-3-(2,4,6-trichlorophenoxy)-1-propanamine hydrochloride hydrochloride has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated its ability to inhibit cell growth and proliferation, induce apoptosis, and modulate gene expression. In vivo studies have shown that it can reduce tumor growth and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(tert-butyl)-3-(2,4,6-trichlorophenoxy)-1-propanamine hydrochloride hydrochloride in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of N-(tert-butyl)-3-(2,4,6-trichlorophenoxy)-1-propanamine hydrochloride hydrochloride. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area is the investigation of its potential use in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Conclusion
In conclusion, N-(tert-butyl)-3-(2,4,6-trichlorophenoxy)-1-propanamine hydrochloride hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The continued study of N-(tert-butyl)-3-(2,4,6-trichlorophenoxy)-1-propanamine hydrochloride hydrochloride has the potential to lead to significant advancements in various fields and improve human health and the environment.
Synthesemethoden
The synthesis of N-(tert-butyl)-3-(2,4,6-trichlorophenoxy)-1-propanamine hydrochloride hydrochloride involves the reaction between 2,4,6-trichlorophenol and tert-butylamine in the presence of a suitable solvent and a catalyst. The reaction is typically carried out under controlled conditions of temperature and pressure to ensure the desired product's formation and purity.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-3-(2,4,6-trichlorophenoxy)-1-propanamine hydrochloride hydrochloride has been extensively studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In agriculture, N-(tert-butyl)-3-(2,4,6-trichlorophenoxy)-1-propanamine hydrochloride hydrochloride has been shown to be effective in controlling the growth of weeds and other unwanted plants. In medicine, it has been investigated as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In environmental science, it has been studied for its potential use in the remediation of contaminated soils and water.
Eigenschaften
IUPAC Name |
2-methyl-N-[3-(2,4,6-trichlorophenoxy)propyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl3NO.ClH/c1-13(2,3)17-5-4-6-18-12-10(15)7-9(14)8-11(12)16;/h7-8,17H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJTYVRWOCLUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCOC1=C(C=C(C=C1Cl)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[3-(2,4,6-trichlorophenoxy)propyl]propan-2-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5154640.png)
![N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5154647.png)

![3-(2-methylphenyl)-5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154661.png)
![N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B5154676.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5154678.png)

![3-(4-chlorobenzyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5154691.png)
![4-chloro-N'-[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]benzohydrazide](/img/structure/B5154699.png)

![2-chloro-N-cyclohexyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5154714.png)
![3-(2-ethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5154728.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide](/img/structure/B5154731.png)